molecular formula C20H20N2O B1359466 2-Cyano-4'-piperidinomethyl benzophenone CAS No. 898771-05-6

2-Cyano-4'-piperidinomethyl benzophenone

Cat. No.: B1359466
CAS No.: 898771-05-6
M. Wt: 304.4 g/mol
InChI Key: TYWZKTMRJGUSSO-UHFFFAOYSA-N
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Description

2-Cyano-4’-piperidinomethyl benzophenone is an organic compound with the molecular formula C20H20N2O. It is known for its light yellow solid form and is used in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 2-Cyano-4’-piperidinomethyl benzophenone typically involves the reaction of benzophenone with piperidine and a cyanating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under reflux conditions to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Cyano-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

2-Cyano-4’-piperidinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

2-Cyano-4’-piperidinomethyl benzophenone can be compared with similar compounds such as:

The uniqueness of 2-Cyano-4’-piperidinomethyl benzophenone lies in its combined structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-18-6-2-3-7-19(18)20(23)17-10-8-16(9-11-17)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWZKTMRJGUSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642678
Record name 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-05-6
Record name 2-[4-(1-Piperidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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